![molecular formula C24H29N3O3S B2484335 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189446-07-8](/img/structure/B2484335.png)
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the production of antibodies.
Scientific Research Applications
- Anticancer Potential : Indazole derivatives have been studied for their anticancer effects. This compound could serve as a starting point for developing novel cancer therapies .
- Antiviral and Antibacterial Properties : Indazole derivatives exhibit antiviral and antibacterial activities. Researchers might explore this compound’s potential in combating infectious diseases .
- Intermediate for Diltiazem : By aromatizing the C5 position through the Suzuki–Miyaura reaction, this compound can be modified to create intermediates for drugs like diltiazem, used to treat angina and hypertension .
- Photoelectric Applications : Indazole derivatives have photoelectric properties. Investigating this compound’s behavior under different conditions could lead to new materials for optoelectronic devices .
- Insecticidal and Herbicidal Properties : Indazole derivatives have shown insecticidal and weeding effects. Researchers could explore its potential as an eco-friendly pesticide or herbicide .
- Density Functional Theory (DFT) : Researchers can use DFT calculations to predict molecular properties, stability, and conformations. Investigating this compound’s electronic structure and reactivity could provide valuable insights .
Medicinal Chemistry and Drug Development
Pharmaceutical Synthesis
Materials Science and Functional Materials
Agricultural Chemistry
Computational Chemistry and Molecular Modeling
Chemical Engineering and Process Optimization
properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-5-11-20(12-6-17)31(29,30)27-15-13-24(14-16-27)25-21(22(28)26-24)18-7-9-19(10-8-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJYEAKNXKGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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